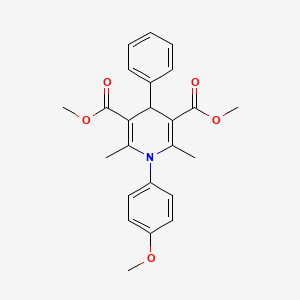
dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with methoxyphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with pyridine derivatives under acidic or basic conditions, followed by esterification reactions to introduce the dimethyl ester groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or electrophilic aromatic substitution using nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. Detailed studies on its binding affinity and interaction with targets are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
1,4-Dimethylbenzene: Shares the dimethyl substitution pattern but lacks the pyridine ring and ester groups.
Uniqueness
Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate is unique due to its combination of aromatic rings and ester functionalities, which confer specific chemical and biological properties not found in simpler analogues. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
314053-04-8 |
|---|---|
Molecular Formula |
C24H25NO5 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H25NO5/c1-15-20(23(26)29-4)22(17-9-7-6-8-10-17)21(24(27)30-5)16(2)25(15)18-11-13-19(28-3)14-12-18/h6-14,22H,1-5H3 |
InChI Key |
WDSAHMAJBMQCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1C2=CC=C(C=C2)OC)C)C(=O)OC)C3=CC=CC=C3)C(=O)OC |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















